molecular formula C15H15NO2S3 B2691163 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 2034367-98-9

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No. B2691163
CAS RN: 2034367-98-9
M. Wt: 337.47
InChI Key: USHQUXRTALSXBI-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have focused on the development of derivatives of benzo[b]thiophene sulfonamide for their potential utility in treating medical conditions such as glaucoma, highlighting compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester due to their potent ocular hypotensive activity (Graham et al., 1989). Additionally, the synthesis of sulfonamide derivatives, including various heterocycles, has been realized, often yielding high efficiency and showcasing the importance of these compounds as intermediates in drug synthesis (Shi et al., 2009).

Environmental and Biological Sciences

Research on the discrimination of thiophenols over aliphatic thiols using a reaction-based fluorescent probe highlights the environmental significance of these compounds. The developed probe demonstrated high selectivity and sensitivity, successfully applied to determine thiophenols in water samples (Wang et al., 2012).

Materials Science

In materials science, the catalytic asymmetric cleavage of sp3 C-N bonds to access highly enantioenriched N-benzylic sulfonamides showcases the utility of benzo[b]thiophene sulfonamide derivatives in synthesizing compounds with high enantiomeric excess, which is crucial for developing materials with specific optical properties (Wu & Tian, 2012).

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S3/c1-11(16-21(17,18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQUXRTALSXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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